

Preclinical Profile of RG7800: An SMN2 Splicing Modifier for Spinal Muscular Atrophy

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

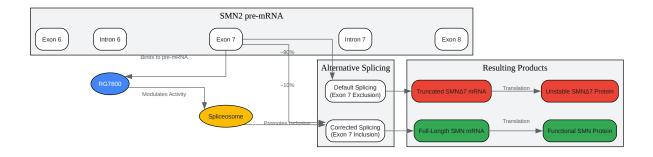
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder stemming from insufficient levels of the Survival of Motor Neuron (SMN) protein.[1] The primary cause of SMA is the deletion or mutation of the SMN1 gene.[1] A paralogous gene, SMN2, can produce functional SMN protein, but due to an alternative splicing event that excludes exon 7, it primarily generates an unstable, truncated protein.[1] RG7800 is an orally available small molecule designed to selectively modify the splicing of SMN2 pre-mRNA, thereby increasing the production of full-length, functional SMN protein.[1][2] This document provides a comprehensive overview of the preclinical animal model data for RG7800, detailing its efficacy in mouse models of SMA and the experimental protocols utilized in these key studies. Although promising in early studies, the clinical development of RG7800 was ultimately halted due to off-target retinal toxicity observed in non-human primates.

Core Mechanism of Action: SMN2 Splicing Modification

RG7800 acts by binding to specific sites on the SMN2 pre-mRNA, which influences the spliceosome's selection of splice sites. This interaction promotes the inclusion of exon 7 in the final mRNA transcript, leading to the translation of full-length and functional SMN protein. A related compound, risdiplam, which has a similar mechanism of action, has been shown to bind



to two distinct sites within the SMN2 pre-mRNA, specifically targeting the exonic splicing enhancer 2 (ESE2) and a 5' splice site. This targeted binding stabilizes a ribonucleoprotein (RNP) complex that is crucial for the specific and efficient inclusion of exon 7.



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Mechanism of **RG7800**-mediated SMN2 splicing correction.

Efficacy in Animal Models of Spinal Muscular Atrophy

Preclinical studies of **RG7800** and its analogs (SMN-C compounds) were primarily conducted in the Δ 7 mouse model of severe SMA. These mice carry a deletion of the mouse Smn gene and express the human SMN2 gene, recapitulating the genetic basis of the human disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of **RG7800** and related SMN2 splicing modifiers.

Table 1: Effect of SMN2 Splicing Modifiers on SMN Protein Levels in Δ7 SMA Mice



Compound	Dose	Route of Administrat ion	Tissue	Fold Increase in SMN Protein (vs. Vehicle)	Reference
SMN-C3	10 mg/kg	Oral	Brain	~2.5	_
SMN-C3	10 mg/kg	Oral	Muscle	~3.0	-
SMN-C3	10 mg/kg	Oral	Spinal Cord	~2.5	

Table 2: Effect of SMN2 Splicing Modifiers on Survival and Motor Function in Δ7 SMA Mice

Compound	Dose	Treatment Start	Median Lifespan (Days)	Improveme nt in Motor Function	Reference
SMN-C3	10 mg/kg/day	Postnatal Day 1	>250 (vs. ~14 days for vehicle)	Significant improvement in righting reflex and grip strength	
RG7800	Not specified	Not specified	Extended beyond 65 days	Not specified	

Detailed Experimental Protocols Animal Models

The primary animal model used in the preclinical evaluation of **RG7800** was the $\Delta 7$ mouse model of severe SMA. This model is characterized by a homozygous deletion of the murine Smn gene and the presence of the human SMN2 transgene. These mice exhibit a severe phenotype with a median lifespan of approximately 14 days.

Drug Administration



RG7800 and its analogs were administered orally to the $\Delta 7$ mice. For neonatal mice, the compounds were formulated in a suitable vehicle and administered daily via oral gavage, starting from postnatal day 1.

Measurement of SMN Protein Levels

SMN protein levels in various tissues (brain, spinal cord, muscle) were quantified using Western blotting. Tissues were harvested from treated and vehicle-control animals, and protein extracts were prepared. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for SMN protein. The intensity of the SMN protein band was then quantified and normalized to a loading control (e.g., actin).

Assessment of Motor Function

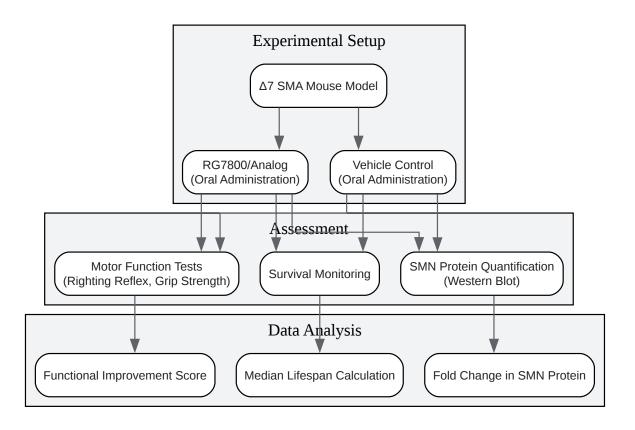
Motor function in the Δ 7 mice was assessed using standardized behavioral tests, including:

- Righting Reflex: The time taken for a mouse placed on its back to right itself onto all four paws.
- Grip Strength: The ability of the mouse to hang onto an inverted screen.

Survival Analysis

The lifespan of treated and control mice was monitored daily. The median survival was calculated for each group to assess the impact of the treatment on longevity.





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Workflow of preclinical efficacy studies for RG7800.

Conclusion and Discontinuation of Development

Preclinical studies in mouse models of SMA demonstrated that **RG7800** effectively modulated the splicing of SMN2 pre-mRNA, leading to increased levels of full-length SMN protein. This increase in functional protein resulted in significant improvements in motor function and a dramatic extension of lifespan in a severe mouse model of the disease. These promising results supported the advancement of **RG7800** into clinical trials.

However, the clinical development of **RG7800** was halted due to the emergence of off-target retinal toxicity in long-term nonclinical safety studies conducted in cynomolgus monkeys. This adverse finding led to the development of a successor compound, risdiplam (RG7916), which was optimized to have an improved safety and pharmacokinetic profile while retaining the desired SMN2 splicing-modifying activity. The preclinical data for **RG7800**, while not leading to



a marketed drug, provided crucial proof-of-concept for the therapeutic potential of small molecule SMN2 splicing modifiers for the treatment of Spinal Muscular Atrophy.

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